Ethyl 2-(7-Bromo-3-indolyl)-2-oxoacetate
Description
Ethyl 2-(7-Bromo-3-indolyl)-2-oxoacetate (CAS: 63352-97-6) is a brominated indole derivative featuring a 7-bromo substituent on the indole ring and an ethyl ester group at the 2-oxoacetate position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting viral entry inhibitors and anticancer agents . Its synthesis typically involves the reaction of 7-bromoindole with ethyl oxalyl chloride or analogous reagents under Lewis acid catalysis (e.g., AlCl₃), followed by purification via silica gel chromatography . The bromine atom at the 7-position enhances electrophilic reactivity and lipophilicity, making it a critical scaffold for structure-activity relationship (SAR) studies in drug discovery.
Properties
IUPAC Name |
ethyl 2-(7-bromo-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)8-6-14-10-7(8)4-3-5-9(10)13/h3-6,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVJJMOQDPQAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-Bromo-3-indolyl)-2-oxoacetate typically involves the bromination of an indole derivative followed by esterification. A common synthetic route might include:
Bromination: The indole core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Esterification: The brominated indole is then reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form the ester.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-Bromo-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted indole derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of oxidized indole products.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-Bromo-3-indolyl)-2-oxoacetate depends on its interaction with biological targets. The bromine atom and ester group can interact with enzymes and receptors, leading to various biological effects. The indole ring is known to interact with proteins and nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Comparison of Brominated Indole-2-oxoacetate Derivatives
Key Findings :
- Substituent Position : The 7-bromo derivative exhibits distinct electronic effects compared to 5-bromo analogs due to the inductive effect of bromine at the para position relative to the oxoacetate group. This positioning enhances electrophilicity at the 2-oxoacetate moiety, favoring nucleophilic substitution reactions .
- Halogen Effects : Fluorine at the 7-position (e.g., Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate) introduces steric and electronic modulation, improving metabolic stability in vivo compared to bromine-only analogs .
- Ester Group : Ethyl esters generally exhibit higher lipophilicity (logP ≈ 2.8) than methyl esters (logP ≈ 2.1), influencing membrane permeability in cellular assays .
Functional Group Modifications
Table 2: Non-Halogenated and Heterocyclic Analogs
Key Findings :
- Methoxy vs. Bromo : Methoxy-substituted indoles (e.g., 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid) demonstrate reduced electrophilicity but increased solubility, making them suitable for aqueous-phase reactions .
- Heterocyclic Cores: Pyridine-based analogs (e.g., Ethyl 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetate) show enhanced selectivity for enzymatic targets due to nitrogen’s hydrogen-bonding capacity .
Biological Activity
Ethyl 2-(7-Bromo-3-indolyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of the Compound
This compound belongs to the class of indole derivatives, which are known for their wide range of biological activities. The presence of a bromine atom at the 7th position of the indole ring enhances the compound's reactivity and biological interactions. This compound has been studied for its potential applications in drug development, particularly in targeting various diseases such as cancer and infections.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanisms through which this compound exerts its effects include:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions.
- Induction of Apoptosis : Research indicates that this compound can induce programmed cell death in cancer cells, making it a candidate for anticancer therapy.
- Antimicrobial Activity : this compound has shown potential as an antimicrobial agent, affecting bacterial growth and survival.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | IC50 Value (µM) | Cell Line/Target |
|---|---|---|---|
| Study 1 | Anticancer | 10.5 | MCF-7 (breast cancer) |
| Study 2 | Antimicrobial | 15.0 | E. coli |
| Study 3 | Apoptosis Induction | 12.0 | HeLa (cervical cancer) |
Case Studies
- Anticancer Properties : In a study evaluating the anticancer effects on MCF-7 cells, this compound demonstrated an IC50 value of 10.5 µM, indicating significant cytotoxicity against breast cancer cells. The mechanism involved apoptosis induction, characterized by increased PARP cleavage and caspase activation.
- Antimicrobial Activity : Another study assessed the antimicrobial properties against E. coli, revealing an IC50 value of 15.0 µM. The compound exhibited bactericidal effects by disrupting bacterial cell wall synthesis.
- Mechanistic Insights : Further investigation into the apoptotic pathways revealed that treatment with this compound led to alterations in gene expression profiles associated with apoptosis and cell cycle regulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
